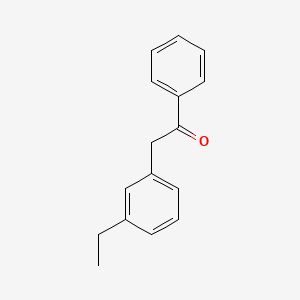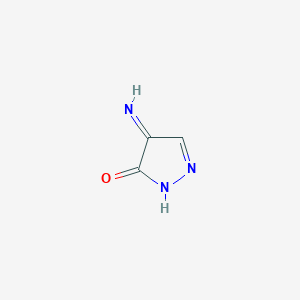
4-(benzenesulfonyl)butyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzenesulfonyl)butyl acetate is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant odors. This particular compound is synthesized from acetic acid and 4-benzenesulfonylbutanol. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-benzenesulfonylbutylester typically involves the esterification reaction between acetic acid and 4-benzenesulfonylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
CH3COOH+C6H5SO2(CH2)4OH→CH3COO(CH2)4SO2C6H5+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-benzenesulfonylbutylester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(benzenesulfonyl)butyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and 4-benzenesulfonylbutanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and 4-benzenesulfonylbutanol.
Reduction: 4-benzenesulfonylbutanol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(benzenesulfonyl)butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid 4-benzenesulfonylbutylester depends on the specific application and the target molecule. In general, esters can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid butyl ester: Similar ester structure but lacks the benzenesulfonyl group.
Acetic acid phenyl ester: Contains a phenyl group instead of the benzenesulfonyl group.
Acetic acid 4-methylbenzenesulfonylbutylester: Similar structure with a methyl group on the benzene ring.
Uniqueness
4-(benzenesulfonyl)butyl acetate is unique due to the presence of the benzenesulfonyl group, which can impart specific chemical and biological properties. This group can enhance the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H16O4S |
|---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)butyl acetate |
InChI |
InChI=1S/C12H16O4S/c1-11(13)16-9-5-6-10-17(14,15)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
QCFPIXBKTSLDCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine](/img/structure/B8391536.png)
![4,4'-Dibromo-1,1'-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B8391548.png)



![4-(2-Azidomethyl-phenyl)-[1,2,3]thiadiazole](/img/structure/B8391570.png)
